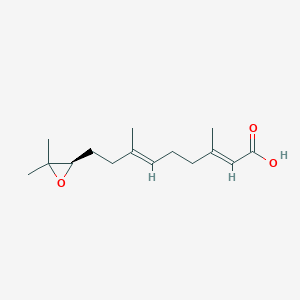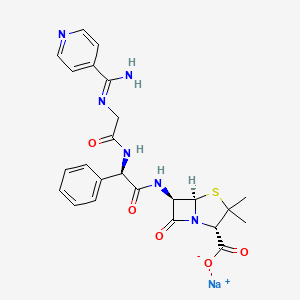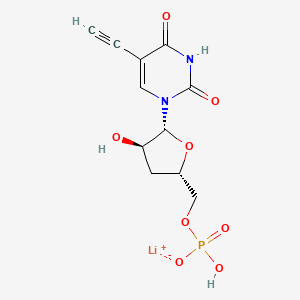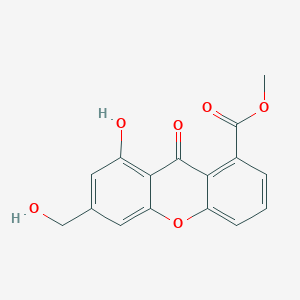
Juvenile hormone III acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Juvenile hormone III acid is a member of the juvenile hormone family of compounds obtained by formal hydrolysis of the methyl ester group of juvenile hormone III. It is a juvenile hormone, a polyunsaturated fatty acid, an epoxy fatty acid, an olefinic fatty acid and a branched-chain fatty acid. It is a conjugate acid of a juvenile hormone III carboxylate.
科学的研究の応用
Receptor Interaction and Morphogenetic Regulation
Juvenile hormones, including Juvenile Hormone III acid, interact with specific nuclear receptors like ultraspiracle (USP) in invertebrates. This binding regulates developmental transitions such as metamorphosis in insects. In research by Jones and Sharp (1997), it was demonstrated that USP protein binds to Juvenile Hormone III and Juvenile Hormone III acid, indicating a key role in morphogenetic regulation (Jones & Sharp, 1997).
Evolutionary Significance in Arthropods
Miyakawa et al. (2013) discussed the evolutionary significance of Juvenile Hormone III in arthropods, highlighting a mutation in the receptor Methoprene-tolerant, which impacts the juvenile hormone pathway. This research underscores the hormone's role in the evolutionary divergence of arthropods (Miyakawa et al., 2013).
Quantitative Analysis Techniques
Rivera-Perez, Nouzová, and Noriega (2012) developed a sensitive method for detecting and quantifying Juvenile Hormone III and its precursors. This method is critical for studies involving low concentrations of the hormone in biological samples (Rivera-Perez, Nouzová, & Noriega, 2012).
Binding Properties and Synthesis
Research by Schooley and Bergot (1978) focused on the synthesis of Juvenile Hormone III isomers and their binding properties, providing insight into the hormone's interaction with binding proteins in insects (Schooley & Bergot, 1978).
Plant-Derived Analogues
Yang et al. (2013) identified plant-derived analogues of Juvenile Hormone III from Cananga latifolia. This discovery expands the understanding of the hormone's presence beyond insect species and suggests potential applications in plant-insect interactions (Yang et al., 2013).
In Vitro Production and Regulation
Gadot, Pener, and Schal (1993) examined the in vitro production of Juvenile Hormone III by locust corpora allata, revealing insights into the hormone's regulation and variability in production under different conditions (Gadot, Pener, & Schal, 1993).
特性
製品名 |
Juvenile hormone III acid |
|---|---|
分子式 |
C15H24O3 |
分子量 |
252.35 g/mol |
IUPAC名 |
(2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoic acid |
InChI |
InChI=1S/C15H24O3/c1-11(8-9-13-15(3,4)18-13)6-5-7-12(2)10-14(16)17/h6,10,13H,5,7-9H2,1-4H3,(H,16,17)/b11-6+,12-10+/t13-/m1/s1 |
InChIキー |
DIAZNFMKLJLDNM-AQAKBEBOSA-N |
異性体SMILES |
C/C(=C\CC/C(=C/C(=O)O)/C)/CC[C@@H]1C(O1)(C)C |
正規SMILES |
CC(=CCCC(=CC(=O)O)C)CCC1C(O1)(C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1Z,6R,11R,13R,14S,15S,16R,19Z,23S,27R)-27-hydroxy-23-(2-hydroxyacetyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B1261984.png)


![Potassium;[2-[4-[[5-[3-[butanoyl(pyridin-3-yl)amino]propanoyl]-4-ethyl-2-propylimidazol-1-yl]methyl]-3-fluorophenyl]phenyl]sulfonyl-(3-methylbutoxycarbonyl)azanide](/img/structure/B1261988.png)

![Technetium-99;2,2,5,5-tetramethyl-4-[2-[(2,2,5,5-tetramethyl-4-oxidofuran-3-yl)methylideneamino]ethyliminomethyl]furan-3-olate;tris(3-methoxypropyl)phosphane;chloride](/img/structure/B1261991.png)
![4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[[(3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxy-2-oxanyl]oxy]-3-[[(3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1261992.png)

![N-[[2-methoxy-5-(tetrazol-1-yl)phenyl]methyl]-2-phenylpiperidin-3-amine](/img/structure/B1261994.png)


